N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine
描述
属性
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N6/c1-10-21-12(15(16,17)18)9-13(22-10)24-7-3-11(4-8-24)23-14-19-5-2-6-20-14/h2,5-6,9,11H,3-4,7-8H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBKQCBZCKNDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC3=NC=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生化分析
Biochemical Properties
It is hypothesized that this compound may interact with various enzymes, proteins, and other biomolecules, influencing the course of biochemical reactions
生物活性
The compound N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine is characterized by a complex structure that includes a piperidine ring and multiple pyrimidine moieties. The chemical formula is with a molecular weight of approximately 403.41 g/mol. The trifluoromethyl group enhances lipophilicity, which may influence the compound's biological interactions.
Structural Features Table
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine | Piperidine ring, pyrimidine moieties | Enhanced lipophilicity due to trifluoromethyl group |
| 2-(4-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide | Fluorophenyl group | Potential diverse biological activity |
| N-(4-(2-(piperidin-1-yl)-6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide | Incorporates benzo[d]thiazole | Distinct pharmacokinetic properties |
The biological activity of N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine has been explored in various studies, particularly regarding its potential as an anticancer agent. It exhibits inhibitory effects on cell proliferation in cancer cell lines, with an IC50 value indicating significant potency.
Case Study: Anticancer Activity
A study evaluating the compound's effects on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line demonstrated an IC50 value of 0.126 μM, indicating strong inhibition of cell proliferation. Furthermore, this compound showed a marked reduction in lung metastasis in animal models compared to established treatments, suggesting promising therapeutic potential against aggressive cancer types .
Comparative Analysis
The compound's activity was compared with other derivatives in the same structural family. For instance, modifications such as the introduction of different functional groups significantly influenced metabolic stability and potency against various biological targets.
Activity Comparison Table
| Derivative | EC50 (μM) | Metabolic Stability (CLint μL/min/mg) | Notes |
|---|---|---|---|
| N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine | 0.126 | 23 | Potent against TNBC |
| Unsubstituted 4-pyrazole derivative | 0.577 | - | Decreased activity |
| N-methyl substituted 4-imidazole derivative | 0.064 | 42 | Increased potency |
相似化合物的比较
Structural Comparison with Similar Compounds
Core Pyrimidine-Piperidine Scaffold
The target compound shares a pyrimidine-piperidine backbone with several analogs (Table 1). Key structural variations include:
- Substituents on the pyrimidine ring : Trifluoromethyl (target) vs. bromophenyl ( ), methoxy ( ), or nitro groups ( ).
- Linker groups : Pyrimidin-2-amine (target) vs. benzamide ( ) or imidazole ( ).
Table 1: Structural Features of Analogs
Electronic and Steric Effects
Kinase Inhibition Potential
- JAK Inhibition: The target compound’s trifluoromethyl and pyrimidin-2-amine groups resemble JAK inhibitors like {1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile ( ), which inhibit JAK1/2.
- BRD4 Inhibition : The compound in shows that bromophenyl and imidazole substitutions enable BRD4 binding, suggesting that the target’s trifluoromethyl group may confer selectivity for different kinases.
Table 2: Hypothetical Activity Comparison (Based on Structural Analog Data)
*Hypothetical values inferred from structural analogs; †Assumed based on trifluoromethyl’s role in kinase inhibition.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
- Pyrimidin-2-amine linker : May form hydrogen bonds with target receptors, improving binding affinity compared to benzamide linkers ( ).
Table 3: Property Comparison
| Compound | Molecular Weight | logP* | Solubility (mg/mL)* |
|---|---|---|---|
| Target Compound | ~400 | 3.2 | 0.05 |
| Compound | ~300 | 1.8 | 0.5 |
| Compound | ~450 | 4.1 | 0.01 |
*Estimated using substituent contribution models.
常见问题
Q. What are the common synthetic routes for preparing N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine?
The synthesis typically involves multi-step reactions starting with functionalized pyrimidine intermediates. For example, analogous compounds are synthesized via nucleophilic substitution or coupling reactions involving piperidine and pyrimidine moieties. Key steps include:
- Step 1 : Formation of the trifluoromethyl-substituted pyrimidine core via halogenation and trifluoromethylation reactions.
- Step 2 : Introduction of the piperidine ring through nucleophilic displacement, often using a piperidin-4-amine derivative under basic conditions.
- Step 3 : Final coupling of the pyrimidin-2-amine group via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .
Characterization : Post-synthesis, techniques like NMR, HPLC, and mass spectrometry are critical for verifying purity and structural integrity .
Q. How is the crystal structure of this compound analyzed, and what intermolecular interactions stabilize its solid-state conformation?
X-ray crystallography is the primary method for structural elucidation. For pyrimidine derivatives, intramolecular hydrogen bonds (e.g., N–H⋯N) and weak interactions (C–H⋯π, C–H⋯O) often stabilize the lattice. For example:
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Common assays include:
- Kinase inhibition : Testing against tyrosine kinases (e.g., JAK family) via fluorescence-based or radiometric assays to measure IC₅₀ values .
- Cytotoxicity : Cell viability assays (e.g., MTT) in cancer cell lines to assess antiproliferative effects .
- Binding affinity : Surface plasmon resonance (SPR) or ITC to quantify target interactions .
Advanced Research Questions
Q. How can synthetic yields be optimized for the piperidine-pyrimidine coupling step?
Yield optimization often involves:
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) improve cross-coupling efficiency.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature control : Reactions at 80–100°C balance reactivity and decomposition risks.
- Purification : Flash chromatography or recrystallization minimizes byproduct contamination .
Q. What structural features contribute to its potential as a kinase inhibitor, and how do they compare to known drugs?
- Key motifs : The trifluoromethyl group increases lipophilicity and metabolic stability, while the piperidine ring enhances binding pocket compatibility.
- Comparison : Similar to nefextinib (a JAK/FLT3 inhibitor), the pyrimidine core and amine linkage mimic ATP-binding site interactions in kinases .
- SAR studies : Modifying the pyrimidine substituents (e.g., methyl vs. methoxy groups) can fine-tune selectivity and potency .
Q. How are contradictory crystallographic data resolved, such as disordered trifluoromethyl groups?
- High-resolution data : Collecting datasets at low temperature (e.g., 100 K) reduces thermal motion artifacts.
- Refinement constraints : Applying restraints to CF₃ group geometry during SHELXL refinement ensures chemically reasonable models.
- Validation tools : PLATON or CCDC software checks for missed symmetry or hydrogen bonding inconsistencies .
Q. What computational methods are used to predict binding modes with kinase targets?
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP pockets.
- MD simulations : GROMACS or AMBER evaluates binding stability over time, highlighting key residues (e.g., gatekeeper mutations).
- Free energy calculations : MM-PBSA/GBSA quantifies binding affinities for lead optimization .
Q. How does the compound’s metabolic stability correlate with its trifluoromethyl and piperidine substituents?
- In vitro assays : Liver microsomes (human/rat) assess oxidative degradation rates.
- Metabolite ID : LC-MS/MS identifies primary metabolites (e.g., hydroxylation of piperidine).
- Design strategies : The CF₃ group reduces CYP450-mediated metabolism, while the piperidine’s rigidity may limit ring-opening reactions .
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